molecular formula C16H15NO3S B7060418 3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid

3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid

Cat. No.: B7060418
M. Wt: 301.4 g/mol
InChI Key: KZXYHPJSJPIACN-UHFFFAOYSA-N
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Description

3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid is a complex organic compound that features a thiophene ring substituted with a cyclopropyl group, an amide linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For this specific compound, the synthesis might involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyclopropyl and thiophene moieties can interact with hydrophobic pockets, while the amide and benzoic acid groups can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid is unique due to its specific combination of a cyclopropyl-substituted thiophene ring, an amide linkage, and a benzoic acid moiety

Properties

IUPAC Name

3-[[(3-cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(14-13(6-7-21-14)11-4-5-11)17-9-10-2-1-3-12(8-10)16(19)20/h1-3,6-8,11H,4-5,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXYHPJSJPIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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